Product packaging for AG-041R(Cat. No.:CAS No. 159883-95-1)

AG-041R

Cat. No.: B1664416
CAS No.: 159883-95-1
M. Wt: 544.6 g/mol
InChI Key: KOLPMNSDISYEBU-WJOKGBTCSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N4O5 B1664416 AG-041R CAS No. 159883-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPMNSDISYEBU-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430968
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159883-95-1, 199800-49-2
Record name (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159883-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Stereochemistry of Ag 041r

Asymmetric Synthesis Strategies for AG-041R

The asymmetric synthesis of this compound involves several sophisticated methodologies designed to control the formation of its chiral centers. These strategies are crucial for obtaining the compound in its enantiomerically pure form.

Stereoselective Alkylation of Oxindole (B195798) Enolates in this compound Synthesis

One efficient method for the asymmetric synthesis of this compound involves the highly stereoselective alkylation of oxindole enolates. This approach is fundamental in establishing the core oxindole stereochemistry. The key alkylation reaction of oxindole enolates with bromoacetic acid esters generates tetrasubstituted chiral intermediates with high diastereoselectivity. For instance, a synthesis route achieved a 52% yield over three steps for an intermediate, and the absolute configuration at the 3-position was confirmed as (R) when L-menthol ester was utilized for the asymmetric reaction. Initial attempts at alkylation with L-menthyl bromoacetate (B1195939) in dimethylformamide (DMF) showed low diastereoselectivity; however, recrystallization of the crude product from a methanol/water solution yielded a diastereomerically pure product in 55% yield.

Table 1: Diastereoselectivity and Yield in Stereoselective Alkylation

Reaction StepSolventDiastereoselectivityYield (Overall/Step)Notes
Alkylation of urea (B33335) with L-menthyl bromoacetateDMFLowNot specifiedInitial attempt
Overall synthesis to intermediateN/AN/A52% (in 3 steps)
Recrystallization of crude productMethanol/WaterDiastereomerically pure55%For diastereomerically pure product. Absolute (R) configuration confirmed at 3-position.
Role of Chiral Auxiliaries (e.g., L-menthol) in Diastereoselectivity

Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of the alkylation reaction. L-menthol, specifically used as L-menthyl bromoacetate, serves as a chiral auxiliary in the asymmetric alkylation of oxindole enolates. Its incorporation is critical for inducing high diastereoselectivity during the formation of the tetrasubstituted chiral intermediates, thereby controlling the stereochemistry at the C3 position of the oxindole core in this compound synthesis.

Chiral Rhodium(II)-Catalyzed Oxidative Intramolecular Aza-Spiroannulation for (+)-AG-041R

An enantiocontrolled synthesis of (+)-AG-041R has been achieved through a chiral rhodium(II)-catalyzed oxidative intramolecular aza-spiroannulation as a key step. This method provides a highly enantioselective route to the target compound. In a related study, an intermediate that could be transformed into (+)-AG-041R was obtained with a high enantiomeric ratio (er) of 99.6:0.4, demonstrating the effectiveness of this catalytic approach in controlling the stereochemistry.

Table 2: Enantiomeric Ratio in Aza-Spiroannulation

Reaction StepCatalyst TypeEnantiomeric Ratio (er)
Formation of this compound precursorChiral Rhodium(II)-catalyzed99.6:0.4

Organocatalytic Enantioselective Mukaiyama-Mannich Reaction for Oxindolyl-β-Amino Acid Esters as Intermediates to this compound

The first organocatalytic enantioselective Mukaiyama-Mannich reaction involving isatin-derived ketimines with unsubstituted silyl (B83357) ketene (B1206846) acetals has been developed for the scalable synthesis of 2-oxoindolinyl-β3,3-amino acid esters. These esters serve as important intermediates in the synthesis of this compound. This protocol operates at room temperature and achieves excellent enantioselectivities, typically greater than 99.5% enantiomeric excess (ee). Notably, ultra-low catalyst loadings, as low as 250 ppm, can be employed for quantitative product formation with high enantiopurity, showcasing its efficiency and practicality for the formal synthesis of (+)-AG-041R.

Table 3: Performance of Organocatalytic Mukaiyama-Mannich Reaction

Reaction TypeCatalyst LoadingEnantiomeric Excess (ee)Yield
Mukaiyama-Mannich (Isatin-derived ketimines)As low as 250 ppm>99.5%Quantitative

Asymmetric α-Arylation of Amino Acid Esters in the Formal Synthesis of (+)-AG-041R

Asymmetric α-arylation of amino acid esters represents another strategy applied in the formal synthesis of (+)-AG-041R. This method focuses on the direct α-hydrocarbylation of N-unprotected amino acid esters with aryl halides, leading to α,α-disubstituted amino acids. The asymmetric α-arylation reaction has been successfully applied to the formal synthesis of (+)-AG-041R, yielding products in moderate-to-high yields and good-to-excellent enantioselectivities.

Catalytic Systems: Chiral BINOL-aldehyde and Lewis Acid (ZnCl2)

The asymmetric α-arylation of amino acid esters is effectively catalyzed by specific systems. A simple chiral BINOL-aldehyde catalyst can promote the reaction. Alternatively, a combination of a chiral aldehyde and a Lewis acid, such as zinc chloride (ZnCl2), is employed. These catalytic systems facilitate the smooth progression of the reaction, resulting in α,α-disubstituted amino acids with good-to-excellent enantioselectivities and moderate-to-high yields.

Table 4: Catalytic Systems and Outcomes in Asymmetric α-Arylation

Catalytic SystemYield RangeEnantioselectivity Range
Chiral BINOL-aldehydeModerate-to-highGood-to-excellent
Chiral aldehyde + Lewis Acid (ZnCl2)Moderate-to-highGood-to-excellent

Pharmacological and Molecular Mechanisms of Ag 041r

Receptor Binding and Selectivity

AG-041R is characterized as a potent antagonist with specific receptor binding properties, demonstrating notable selectivity.

This compound functions as a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor . Its antagonistic activity is evidenced by its ability to inhibit gastrin-evoked secretion of pancreastatin (B1591218), with an observed half-maximal inhibitory concentration (IC50) of 2.2 nM . Furthermore, this compound has been shown to suppress gastrin-induced histamine (B1213489) release and the proliferation of Mastomys enterochromaffin-like (ECL) carcinoid tumor cells .

Pharmacological analyses utilizing cloned human CCK2 receptors, transiently expressed in COS-7 and SK-N-MC cells, have been instrumental in characterizing this compound's binding profile . In COS-7 cell membranes, the binding data for this compound conformed to a one-site binding model . Studies on isolated rat stomach ECL cells indicated that this compound produced flatter gastrin dose-response curves, suggesting a mechanism that might involve non-competitive or insurmountable antagonism, or could be influenced by a high receptor reserve .

Table 1: this compound's Antagonistic Activity on CCK2 Receptor

TargetEffectIC50 (nM)Reference
Gastrin-evoked pancreastatin secretionInhibition2.2

A key characteristic of this compound is its selective binding profile, demonstrating a preference for the CCK2 receptor over the cholecystokinin-1 (CCK1) receptor . This selectivity is pharmacologically significant, as the two receptor subtypes exhibit distinct structural requirements for ligand binding. The CCK1 receptor typically requires a sulfated tyrosine residue at the 7th position from the carboxyl-terminus of its peptide ligands for high affinity and potency . In contrast, the CCK2 receptor primarily requires only the carboxyl-terminal tetrapeptide, which is common to both cholecystokinin (B1591339) and gastrin peptides, for high affinity binding . This difference in ligand recognition underpins this compound's observed selectivity.

Beyond its established role as a CCK2 receptor antagonist, this compound has also been identified as an antagonist of the G protein-coupled receptor 22 (GPR22) . GPR22 is classified as an orphan G protein-coupled receptor, meaning its endogenous ligand is not yet fully characterized . Genome-wide association studies have linked GPR22 to the pathogenesis of osteoarthritis (OA) . Research indicates that GPR22 protein is expressed in human osteoarthritic cartilage but is notably absent in healthy articular cartilage . Overexpression of GPR22 has been shown to accelerate chondrocyte hypertrophy, a process detrimental in the context of OA .

Activation of GPR22 initiates signaling through the G inhibitory pathway, which subsequently leads to the inhibition of adenylyl cyclase and a resultant decrease in protein kinase A (PKA) activity . Studies using ATDC5 chondrogenic cells overexpressing GPR22 demonstrated a significant 40% reduction in PKA activity . Crucially, treatment with this compound was found to antagonize these effects caused by GPR22 overexpression in differentiating ATDC5 cells within a micromass model . Fluorescence Resonance Energy Transfer (FRET) imaging further corroborated the neutralizing effect of this compound on intracellular PKA concentrations in GPR22-overexpressing cells . In vivo investigations, specifically in a destabilization of the medial meniscus (DMM)-induced mouse model of osteoarthritis, revealed that intra-articular injections of this compound effectively prevented cartilage damage .

Table 2: Impact of GPR22 Overexpression and this compound Treatment on Chondrogenic Markers and PKA Activity in ATDC5 Cells

ParameterGPR22 Overexpression (vs. control)This compound Treatment (in GPR22-overexpressing cells)Reference
MineralizationIncreased by 30%Antagonized effects
Proteoglycan contentDecreased by 50%Antagonized effects
Aggrecan (mRNA)DecreasedAntagonized effects
Collagen 2 (mRNA)DecreasedAntagonized effects
Collagen 10 (mRNA)IncreasedAntagonized effects
MMP13 (mRNA)IncreasedAntagonized effects
PKA activityReduced by 40%Neutralized intracellular PKA concentration

GPR22 Receptor Antagonism by this compound

Intracellular Signaling Pathways Modulated by this compound

This compound has been shown to modulate intracellular signaling pathways, notably through the activation of the Mitogen-activated protein kinase kinase 1 (MEK1)/Extracellular signal-regulated kinase (Erk) pathway . This activation is significant as it has been demonstrated to prevent chondrocyte terminal differentiation, a process associated with cartilage degradation . Research indicates that this compound stimulates cartilage matrix synthesis in rat articular chondrocytes without promoting this terminal differentiation, a process mediated, at least in part, by endogenous bone morphogenetic proteins (BMPs) and Erk signaling .

In the bipotent chondroprogenitor cell line CL-1, this compound activated both Erk (p44/42) and p38 MAP kinases . Further investigation revealed that the inhibition of Erk (p44/42) by the MEK inhibitor PD98059 abrogated the adipogenesis suppression induced by this compound in CL-1 cells . The MEK/Erk pathway, also known as the Ras-Raf-MEK-Erk pathway, is a fundamental intracellular signaling cascade that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and survival .

Biological Activities and Cellular Effects of Ag 041r

Effects on Cartilage and Chondrocytes

Stimulation of Chondrocyte Proliferation and Metabolism

Influence on Chondroitin (B13769445) Sulfate (B86663) Isomer Ratio

Research indicates that AG-041R can influence the ratio of chondroitin sulfate (CS) isomers, which are crucial components of the cartilage extracellular matrix and indicators of cartilage maturation. Specifically, a concentration of 1 µM this compound was observed to increase the ratio of chondroitin-6-sulfate to chondroitin-4-sulfate. Conversely, a higher concentration of 10 µM this compound led to a decrease in this ratio . This suggests a concentration-dependent modulatory effect of this compound on cartilage maturation markers.

Prevention of Chondrocyte Terminal Differentiation and Hypertrophy

This compound actively stimulates cartilage matrix synthesis while simultaneously preventing the terminal differentiation and hypertrophy of chondrocytes in rat articular chondrocytes . Chondrocyte hypertrophy is a critical process in endochondral ossification, where chondrocytes enlarge and undergo mineralization, often leading to cartilage degeneration in pathological conditions like osteoarthritis . This compound's ability to inhibit this process is central to its potential therapeutic applications in cartilage disorders .

A key mechanism by which this compound prevents chondrocyte terminal differentiation is through the suppression of alkaline phosphatase (ALP) activity and subsequent mineralization . ALP is an enzyme highly expressed in mineralized tissue cells and plays a crucial role in promoting mineralization by hydrolyzing pyrophosphate (an inhibitor of mineralization) into inorganic phosphate (B84403) . By suppressing ALP activity, this compound helps to maintain the non-mineralized state characteristic of healthy articular cartilage .

Further evidence of this compound's role in preventing chondrocyte hypertrophy comes from its effect on gene expression. This compound has been shown to downregulate the gene expression of type X collagen and Cbfa1 (also known as Runx2) . Type X collagen is a specific marker for hypertrophic chondrocytes , while Cbfa1/Runx2 is a master regulator transcription factor essential for osteoblast differentiation and involved in chondrocyte hypertrophy . The suppression of these markers indicates this compound's capacity to maintain chondrocytes in a proliferative and matrix-synthesizing state, rather than progressing towards hypertrophy and mineralization .

Suppression of ALP Activity and Mineralization

Role of Endogenous BMPs in Cartilage Matrix Synthesis

The stimulatory effects of this compound on cartilage matrix synthesis are mediated, at least in part, by endogenous bone morphogenetic proteins (BMPs) . Studies have shown that this compound increases the messenger RNA (mRNA) expression of BMP-2 . Furthermore, the stimulatory effects of this compound on cartilage matrix synthesis were reversed when neutralizing soluble receptors for BMPs were used . This highlights the involvement of BMP signaling, particularly through endogenous BMPs like BMP-2, in the anabolic actions of this compound on chondrocytes . BMPs are known to play critical roles in chondrocyte differentiation and the production of cartilage matrix .

Effects on Gastric Cells and Tumorigenesis

Beyond its effects on cartilage, this compound also exhibits significant actions on gastric cells, primarily due to its role as a potent and selective gastrin/CCK2 receptor antagonist .

Inhibition of Gastrin-Evoked Pancreastatin (B1591218) Secretion

This compound potently inhibits the secretion of pancreastatin evoked by gastrin . In isolated rat stomach enterochromaffin-like (ECL) cells, this compound demonstrated an IC50 value of 2.2 nM for inhibiting gastrin-evoked pancreastatin secretion . This inhibitory action is part of its broader antagonist activity against the CCK2 receptor . Additionally, this compound has been observed to inhibit gastrin-induced histamine (B1213489) release and the growth of Mastomys ECL carcinoid tumor cells . It also exhibits synergistic inhibitory effects on the cell viability of human gastric cancer cells when administered in combination with the selective COX-2 inhibitor NS-398 .

Table 1: Inhibition of Gastrin-Evoked Pancreastatin Secretion by CCK2 Receptor Antagonists

CompoundIC50 (nM)
YM0220.5
This compound2.2
YF4762.7
L-740,0937.8
JB931829.3
RP738709.8
PD13515876
PD136450135
PD134308145
Devazepide~800

Data extracted from Lindström et al., 1999 .

Inhibition of Gastrin-Induced Histamine Release

This compound demonstrates a notable ability to inhibit gastrin-induced histamine release from enterochromaffin-like (ECL) carcinoid tumor cells. This inhibition is crucial given that gastrin is a primary stimulus for histamine secretion from ECL cells, which subsequently triggers acid release from parietal cells in the stomach. Research indicates that this compound is as potent as L365,260, another well-known gastrin antagonist, in suppressing gastrin-induced histamine release.

Beyond direct histamine release, this compound also inhibits the expression of the histidine decarboxylase (HDC) gene in ECL carcinoid tumor cells. HDC is the enzyme responsible for histamine synthesis, suggesting that this compound impacts histamine levels by affecting both its release and its production pathway. Furthermore, this compound effectively inhibits gastrin-evoked secretion of pancreastatin, a neuroendocrine marker, with an IC50 value of 2.2 nM.

Table 1: Effect of this compound on Pancreastatin Secretion

CompoundTargetIC50 (nM)EffectReference
This compoundPancreastatin Secretion2.2Inhibition

Inhibition of Cell Growth in Mastomys ECL Carcinoid Tumor Cells

The inhibitory effects of this compound extend to the proliferation of Mastomys ECL carcinoid tumor cells, observed both in vitro and in vivo. Studies have shown that this compound is comparably potent to L365,260 in inhibiting gastrin-induced DNA synthesis and c-fos gene expression within these tumor cells. The c-fos gene is an immediate-early gene often associated with cell proliferation and differentiation.

In in vivo models, this compound significantly inhibited the growth of transplanted Mastomys ECL carcinoid tumors. These findings underscore the involvement of endogenous gastrin in the growth of ECL carcinoid tumors in Mastomys natalensis and highlight this compound's potential as an anti-neoplastic agent for stomach ECL carcinoid tumors.

Table 2: Comparative Potency of this compound in Mastomys ECL Carcinoid Tumor Cells

AntagonistEffect on Gastrin-Induced Histamine ReleaseEffect on Gastrin-Induced DNA SynthesisEffect on Gastrin-Induced c-fos Gene ExpressionReference
This compoundPotent inhibitionInhibitionInhibition
L365,260Potent inhibitionInhibitionInhibition
Note: Both this compound and L365,260 demonstrated comparable potency in these inhibitory effects.

Synergistic Inhibitory Effects on Human Gastric Cancer Cell Viability with COX-2 Inhibitors

This compound exhibits synergistic inhibitory effects on the viability of human gastric cancer cells when combined with selective cyclooxygenase-2 (COX-2) inhibitors. Specifically, a concentration of 1 µM this compound, when administered with 10 µM of the selective COX-2 inhibitor NS-398, led to synergistic inhibition of proliferation and induction of apoptosis in human gastric cancer cells (MKN-45 cell line).

This synergistic action is mechanistically linked to the modulation of apoptosis-related proteins, including the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax in MKN-45 cells. Given that both gastrin and COX-2 play significant roles in the carcinogenesis and progression of gastric cancer, the simultaneous targeting of the CCK2 receptor and COX-2 with agents like this compound and NS-398 may offer a more effective strategy for inhibiting gastric cancer development than targeting either pathway alone.

Table 3: Synergistic Effects of this compound and NS-398 on Human Gastric Cancer Cells

Compound CombinationConcentration (this compound)Concentration (NS-398)Cellular Effect (MKN-45 cells)Molecular Effect (MKN-45 cells)Reference
This compound + NS-3981 µM10 µMSynergistic proliferation inhibition, apoptosis inductionDown-regulation of Bcl-2, Up-regulation of Bax

Preclinical Research and Therapeutic Potential of Ag 041r

In Vivo Studies on Cartilage Repair and Hyperplasia

Preclinical investigations have explored the effects of AG-041R on cartilage in vivo, revealing its capacity to induce both systemic and localized cartilage hyperplasia, as well as to facilitate the repair of osteochondral defects.

Systemic Cartilage Hyperplasia in Rats

Oral administration of a high dose of this compound to rats for a period of four weeks was observed to markedly induce systemic cartilage hyperplasia. This systemic effect highlights the broad influence of this compound on cartilaginous tissues throughout the body when administered orally.

Histological examination of rats treated with oral this compound revealed cartilage hyperplasia in several distinct anatomical locations. These observations included changes in the auricles, trachea, xiphoid process, and intervertebral disks.

The following table summarizes the histological observations of systemic cartilage hyperplasia in rats:

Tissue TypeHistological ObservationReference
AuriclesMarked cartilage hyperplasia
TracheaMarked cartilage hyperplasia
Xiphoid ProcessMarked cartilage hyperplasia
Intervertebral DisksMarked cartilage hyperplasia

Intra-articular Administration and Localized Cartilage Effects

In addition to systemic effects, localized cartilage responses to this compound have been investigated through intra-articular administration. Daily injections of this compound into rat knee joints for three weeks specifically induced cartilage hyperplasia in the treated joint.

Following daily intra-articular injections into rat knee joints, cartilage hyperplasia was specifically observed in the marginal regions of the femoral condyle. Importantly, this localized administration did not result in hyperplasia in other cartilaginous tissues throughout the body, indicating a targeted effect within the joint.

The table below outlines the localized cartilage effects observed with intra-articular this compound administration:

Administration RouteTarget Tissue/AreaHistological ObservationSystemic EffectReference
Intra-articularMarginal femoral condyleLocalized cartilage hyperplasiaNone observed

Repair of Osteochondral Defects in Animal Models (e.g., Rabbit Knee Joint)

This compound has demonstrated efficacy in stimulating the repair of osteochondral defects in animal models, specifically in the rabbit knee joint. Studies involved creating cylindrical defects of 4 mm diameter in the patellar groove of the rabbit knee joint.

Evaluations performed at 12 and 24 weeks post-surgery revealed positive outcomes in the this compound-treated groups. The histological score for the repair tissue in the this compound-treated group was significantly higher compared to the untreated control group.

Biochemical analyses further supported these findings. The quantity of glycosaminoglycan (GAG) and the ratio of chondroitin (B13769445) sulfate (B86663) in the this compound-treated tissue were significantly increased. Furthermore, the degeneration of cartilage surrounding the defect was suppressed in the this compound-treated group. These findings suggest that this compound promotes the formation of higher quality repair tissue and protects adjacent cartilage.

In vitro studies also support these observations, showing that this compound stimulates cartilage matrix synthesis and enhances chondrocyte proliferation and metabolism. For instance, this compound at 0.1 μM stimulated chondrocyte growth and proliferation and increased GAG synthesis in cultured chondrocytes.

The following table summarizes the key findings from the repair of osteochondral defects in rabbit knee joints:

Evaluation TypeParameterThis compound Treated Group Findings (vs. Untreated)Reference
HistologicalHistological Score of Repair TissueSignificantly higher
BiochemicalQuantity of Glycosaminoglycan (GAG)Significantly higher
BiochemicalRatio of Chondroitin SulfateSignificantly higher
HistologicalDegeneration of surrounding cartilageSuppressed
In VitroChondrocyte proliferation and metabolismStimulated (0.1 μM)
In VitroCartilage matrix synthesisStimulated
Suppression of Cartilage Degeneration Around Defectsthis compound has shown efficacy in promoting the repair of osteochondral defects and suppressing surrounding cartilage degeneration. In a rabbit model, intra-articular administration of this compound significantly improved the histological score of treated groups compared to untreated controls.nih.govFurthermore, the quantity of glycosaminoglycan (GAG) and the ratio of chondroitin sulfate in the this compound-treated tissue were significantly higher, indicating enhanced matrix synthesis and maturation.nih.gov

In vitro studies using rat articular chondrocytes have further elucidated this compound's anabolic actions. This compound accelerates proteoglycan synthesis, as evidenced by increased [(^{35}S)]sulfate incorporation and Alcian blue stainable extracellular matrix accumulation. It also up-regulates the gene expression of key cartilage matrix components such as type II collagen and aggrecan, alongside tenascin, a marker for articular cartilage. Crucially, this compound achieves these anabolic effects without promoting terminal differentiation of chondrocytes, a process associated with cartilage degradation in OA. This is demonstrated by its suppression of alkaline phosphatase (ALP) activity, mineralization, and the gene expression of hypertrophic markers like type X collagen and Cbfa1. The stimulatory effects of this compound on cartilage matrix synthesis are mediated, at least in part, by endogenous bone morphogenetic proteins (BMPs) and the MEK1/Erk pathway.

Investigation of this compound in Osteoarthritis (OA) Modelsthis compound has been investigated in various OA models, demonstrating its therapeutic effects and its role in antagonizing specific pathways involved in OA pathogenesis.

Antagonism of GPR22-Mediated Chondrocyte Hypertrophy in OAG protein-coupled receptor 22 (GPR22), an orphan receptor, has been identified as a significant factor in OA pathology. GPR22 protein is notably present in human OA cartilage but absent in healthy tissue.bmj.comresearchgate.netOverexpression of GPR22 accelerates chondrocyte hypertrophy, a process detrimental to cartilage integrity in OA.bmj.comresearchgate.netbmj.com

Studies using chondrogenic ATDC5 cells stably overexpressing GPR22 (GPR22+ cells) have revealed the molecular mechanisms underlying GPR22's effects and this compound's antagonistic action. After 21 days of differentiation, GPR22+ cells exhibited a 30% increase in mineralization and a 50% decrease in proteoglycan content compared to controls. Gene expression analysis showed a decrease in Aggrecan and Collagen 2, while hypertrophic markers such as Col10 and Mmp13 were increased, indicating a shift towards a hypertrophic differentiation status. Furthermore, GPR22 overexpression led to a 40% reduction in Protein Kinase A (PKA) activity. GPR22 activation signals through the G inhibitory pathway, resulting in the inhibition of adenylcyclase and a subsequent decrease in PKA activity.

This compound, acting as a cholecystokinin (B1591339) receptor antagonist, effectively antagonized these effects of GPR22 overexpression. Fluorescence Resonance Energy Transfer (FRET) imaging confirmed that this compound neutralizes the intracellular PKA concentration in GPR22 overexpressing cells.

Table 1: Effects of GPR22 Overexpression in ATDC5 Cells (21 Days Differentiation) and Antagonism by this compound

ParameterGPR22 Overexpression (vs. Control)This compound Treatment Effect (on GPR22 Overexpression)Source
Mineralization30% IncreaseAntagonized
Proteoglycan Content50% DecreaseAntagonized
PKA Activity40% ReductionNeutralized
Aggrecan Gene ExpressionDecreasedAntagonized
Collagen 2 Gene ExpressionDecreasedAntagonized
Col10 Gene ExpressionIncreasedAntagonized
Mmp13 Gene ExpressionIncreasedAntagonized

Table 2: Effects of this compound on Osteochondral Defect Repair in Rabbit Model

ParameterThis compound Treated Group (vs. Untreated)Source
Histological ScoreSignificantly Higher
Glycosaminoglycan QuantitySignificantly Higher
Chondroitin Sulfate Ratio (6-sulfate to 4-sulfate)Increased (at 1 µM this compound)
Cartilage Degeneration Around DefectSuppressed

Assessment of this compound as a Disease-Modifying Osteoarthritis Drug (DMOAD)A disease-modifying osteoarthritis drug (DMOAD) is defined as a medication capable of inhibiting or reversing the progression of OA, primarily by preventing cartilage loss, promoting cartilage regeneration, or reducing inflammation in adjacent tissues.vcahospitals.comwikipedia.orgCurrently, there are no DMOADs approved for human use, underscoring the critical need for such therapeutic agents.wikipedia.orgmums.ac.irfrontiersin.org

This compound has been identified as a molecule with promising results in cartilage healing, positioning it as a potential DMOAD. Its ability to stimulate cartilage matrix synthesis without inducing terminal differentiation in chondrocytes is a key characteristic aligned with the goals of a DMOAD. Furthermore, this compound stimulates chondrocyte proliferation and metabolism in vitro, without altering their differentiated characteristics at appropriate concentrations, which is crucial for maintaining healthy cartilage. These preclinical findings suggest that this compound possesses properties consistent with a DMOAD by actively promoting cartilage repair and counteracting degenerative processes.

Structure Activity Relationship Sar Studies of Ag 041r Analogues

Exploration of Indoline-2-one Derivatives

AG-041R is formally known as (3R)-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one. Its core structure is the indoline-2-one scaffold. While this compound was initially synthesized as a CCK2/gastrin receptor antagonist, its capacity to induce systemic cartilage hyperplasia in rats and stimulate chondrogenesis in cell lines was discovered to be an intrinsic property of the compound, independent of its CCK2/gastrin receptor antagonistic actions.

Crucially, studies have indicated that other CCK2/gastrin receptor antagonists, also belonging to the broader class of indoline-2-one derivatives, did not exhibit chondrogenic activity in bipotent chondroprogenitor cell lines like CL-1. This observation strongly suggests that specific structural elements within the this compound molecule, beyond the general indoline-2-one scaffold or its CCK2/gastrin receptor antagonistic function, are responsible for its unique chondrogenic properties. The precise structural features of this compound that confer this distinct chondrogenic activity, when compared to other non-chondrogenic indoline-2-one derivatives, are implied by these findings, though detailed comparative structure-activity relationship data on specific analogues designed to elucidate these differences are not extensively detailed in the provided literature.

Modifications and Their Impact on Biological Activity

The biological activity of this compound is characterized by its ability to stimulate chondrogenesis and cartilage matrix synthesis. Research has shown that this compound accelerates proteoglycan synthesis and up-regulates the gene expression of key cartilage matrix proteins, specifically type II collagen and aggrecan. Furthermore, it promotes the expression of tenascin, another marker for articular cartilage. Importantly, this compound also suppresses markers associated with chondrocyte terminal differentiation, such as alkaline phosphatase (ALP) activity, mineralization, and the gene expression of type X collagen and Cbfa1, indicating its role in preventing the hypertrophic differentiation of chondrocytes.

The chondrogenic effects of this compound are mediated through specific molecular pathways. Studies in chondroprogenitor cell lines have demonstrated that this compound increases the production of transforming growth factor-beta1 (TGF-β1) and TGF-β2 proteins. The chondrogenic activity of this compound was found to be blocked by TGF-β neutralizing antibodies or inhibitors that prevent the activation of latent TGF-β. Additionally, this compound activates both Erk (p44/42) and p38 mitogen-activated protein (MAP) kinases. Inhibition of p38 by SB202190 completely abolished the chondrogenic activity of this compound, while inhibition of Erk by PD98059 canceled the adipogenesis suppression. Further research in rat articular chondrocytes confirmed that the stimulatory effects of this compound on cartilage matrix synthesis are mediated, at least in part, by endogenous bone morphogenetic proteins (BMPs), with this compound increasing BMP-2 mRNA expression, and by the activation of the MEK1/Erk pathway, which also contributes to preventing chondrocyte terminal differentiation.

While these findings elucidate the profound biological impact of this compound and its underlying mechanisms, detailed research findings specifically outlining systematic modifications to the this compound chemical structure and their quantitative impact on its chondrogenic biological activity (e.g., changes in potency, selectivity, or pathway modulation) are not explicitly available in the provided search results. The existing data focuses on characterizing the activity of this compound itself rather than a comprehensive structure-activity relationship study of its analogues.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to correlate the physicochemical properties or theoretical molecular descriptors of chemical compounds with their biological activities. These models aim to establish a mathematical relationship between chemical structure and biological response, allowing for the prediction of activities for new or untested compounds. QSAR studies are valuable tools in drug discovery and development for optimizing lead compounds and understanding the molecular basis of their action.

Research Methodologies and Investigative Techniques

In Vitro Experimental Models

Fluorescence Resonance Energy Transfer (FRET) Imaging for PKA Activity

Fluorescence Resonance Energy Transfer (FRET) imaging is a technique utilized to measure the concentrations and kinetics of Protein Kinase A (PKA) activity within living cells . This method is critical for understanding intracellular signaling pathways. In studies involving AG-041R, FRET imaging has been employed to investigate its interaction with G protein-coupled receptor 22 (GPR22), an orphan receptor associated with osteoarthritis (OA) .

Research findings indicate that GPR22-overexpressing (GPR22+) ATDC5 cells exhibit reduced PKA activity compared to control cells . This compound was tested as an antagonist for GPR22, and FRET imaging confirmed that this compound effectively neutralizes the intracellular PKA concentration in GPR22+ cells . This suggests that this compound can antagonize GPR22, thereby normalizing PKA activity within these cells .

Table 1: Effect of this compound on PKA Activity in GPR22+ ATDC5 Cells (FRET Imaging)

Cell TypeGPR22 ExpressionPKA Activity (Relative FRET Signal)This compound TreatmentPKA Activity (Relative FRET Signal)Effect of this compoundCitation
ATDC5 (Control)NormalBaselineN/AN/AN/A
ATDC5 (GPR22+)IncreasedReducedUntreatedReducedN/A
ATDC5 (GPR22+)IncreasedReducedTreatedNormalizedNeutralizing

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental in vitro techniques used to assess the health, growth, and survival of cell populations in response to various treatments. These assays measure markers indicative of viable cell numbers and are crucial for evaluating cytotoxic effects or proliferative stimuli. Common methods include colorimetric tetrazolium reagents (e.g., MTT, MTS), resazurin (B115843) reduction, and luminogenic ATP assays.

In studies concerning this compound, it has been demonstrated that in rabbit primary chondrocytes, this compound at a concentration of 0.1 µM stimulated cell growth and proliferation. Furthermore, prolonged treatment with 1 µM this compound for 28 days was observed to accelerate chondrocyte growth and increase cell numbers. Beyond its effects on chondrocytes, this compound (1 µM) has also shown synergistic inhibitory effects on the cell viability of human gastric cancer cells when administered in combination with the selective COX-2 inhibitor NS-398 (10 µM).

Table 2: Effects of this compound on Cell Proliferation and Viability

Cell TypeThis compound ConcentrationTreatment DurationObserved EffectCitation
Rabbit primary chondrocytes0.1 µMNot specifiedStimulated cell growth and proliferation
Rabbit primary chondrocytes1 µM28 daysAccelerated chondrocyte growth and increased cell number
Human gastric cancer cells1 µM (with 10 µM NS-398)Not specifiedSynergistic inhibitory effects on cell viability

In Vivo Experimental Models

In vivo experimental models are essential for evaluating the systemic and localized effects of compounds like this compound in a living organism, providing insights into their therapeutic potential and mechanisms of action in complex biological systems.

Rat Models for Systemic Cartilage Hyperplasia

Rat models have been instrumental in demonstrating this compound's ability to induce systemic cartilage hyperplasia. Oral administration of a high dose of this compound for four weeks led to a marked induction of cartilage hyperplasia throughout the rat body . Histological examinations revealed this change in various cartilaginous tissues, including the auricles, trachea, the marginal region of the femoral condyle, the xiphoid process, and intervertebral disks .

Further investigations using daily intra-articular injections of this compound into rat knee joints for three weeks also resulted in localized cartilage hyperplasia in the marginal region of the femoral condyle, without affecting other cartilages . Importantly, studies have confirmed that this chondrogenic activity is an intrinsic property of this compound and is not attributed to its cholecystokinin-2 (CCK2)/gastrin receptor antagonistic actions . Moreover, this compound stimulates cartilage matrix synthesis in rat articular chondrocytes without promoting terminal differentiation, a process mediated, at least in part, by endogenous bone morphogenetic proteins (BMPs) and the extracellular signal-regulated kinase (Erk) pathway.

Rabbit Models for Osteochondral Defect Repair

Rabbit models are frequently utilized to study osteochondral defect repair due to their relevance to human joint physiology . This compound has been shown to stimulate the repair of osteochondral defects in a rabbit model . In these studies, cylindrical defects (4 mm in diameter) were surgically created in the patellar groove of the rabbit knee joint .

Table 3: Cartilage Repair Outcomes in Rabbit Osteochondral Defect Model with this compound

ParameterUntreated GroupThis compound-Treated GroupSignificanceCitation
Histological ScoreLowerSignificantly Higherp < 0.05
Glycosaminoglycan QuantityLowerSignificantly Higherp < 0.05
Chondroitin (B13769445) Sulfate (B86663) RatioLowerSignificantly Higherp < 0.05
Cartilage Degeneration around DefectPresentSuppressedObserved

Mouse Models for Osteoarthritis (DMM, TMM)

Mouse models, particularly those involving destabilization of the medial meniscus (DMM) and total meniscectomy (TMM), are widely used to induce and study osteoarthritis (OA) due to their ability to mimic progressive joint damage . These surgical models create joint instability, leading to cartilage degradation and other OA-like changes.

In the context of this compound research, DMM- and TMM-operated knees in GPR22V385A/V385A mice demonstrated increased cartilage damage, along with elevated expression of GPR22 and Collagen type X (COL10) . Notably, intra-articular injections of this compound were found to prevent cartilage damage in DMM-induced GPR22V385A/V385A mice . These findings suggest that this compound exerts a therapeutic effect in the DMM model of OA, likely through its antagonistic action on GPR22 .

Histological and Immunohistochemical Analysis of Tissues

Histological and immunohistochemical analyses are crucial investigative techniques for evaluating tissue morphology, cellular changes, and protein expression in in vivo models. These methods provide detailed insights into the effects of this compound on cartilage and associated tissues.

In rabbit osteochondral defect repair studies, histological evaluations were performed at 12 and 24 weeks post-surgery to assess the quality of tissue repair, including histological scores, glycosaminoglycan quantity, and chondroitin sulfate ratios . For rat models of systemic cartilage hyperplasia, histological analysis was used to observe the induced changes in tissues such as auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks . In mouse osteoarthritis models (DMM/TMM), histological assessment, often utilizing Osteoarthritis Research Society International (OARSI) scoring, is employed to quantify the severity of cartilage damage . Immunohistochemistry in these models further allows for the detection of specific protein levels, such as GPR22 and COL10, providing molecular insights into the disease progression and the compound's impact . The general methodology involves tissue fixation, dehydration, embedding, sectioning, deparaffinization, rehydration, antigen retrieval, blocking, incubation with primary antibodies, and visualization using detection systems like streptavidin-horseradish peroxidase (HRP) and diaminobenzidine (DAB).

Computational and In Silico Approaches

Computational and in silico approaches represent a cornerstone of modern chemical and pharmaceutical research, providing powerful tools to predict molecular interactions, optimize chemical structures, and elucidate biological activities through simulation rather than solely through experimental means . These methodologies leverage advanced algorithms and significant computational power to model molecular behavior, offering critical insights that accelerate processes such as drug discovery and design .

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method designed to predict the manner in which molecules interact with one another. It simulates the most probable orientation and binding affinity between a ligand, such as a chemical compound, and a receptor, typically a protein target, to form a stable complex . This technique is particularly valuable in organic chemistry and drug discovery, facilitating an understanding of the precise spatial arrangement of molecules and their respective binding sites . The primary objective of molecular docking is to forecast how a ligand will bind to a receptor, with a particular focus on key interaction regions such as active sites or binding pockets .

Note: Specific detailed research findings or data tables pertaining to the molecular docking and binding affinity prediction of this compound were not found in the available literature.

Predictive Modeling in SAR Studies

Predictive modeling within Structure-Activity Relationship (SAR) studies involves the development of computational models that establish correlations between the chemical structure of compounds and their observed biological activity . The fundamental goal of SAR modeling is to decipher how specific structural features influence biological activity, thereby enabling the prediction of activity for novel or untested compounds based solely on their chemical structure . This approach is indispensable for the rational design of molecules possessing desired properties, such as potential repellent activity or other specific biological effects .

SAR models typically incorporate various molecular descriptors as input, including molecular fingerprints, physicochemical properties, and topological indices, to predict a range of biological outcomes . Machine learning algorithms, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and various multivariate regression models (e.g., Multivariate Linear Regression, Partial Least Squares Regression), are frequently utilized in the construction of these predictive models . These models are developed using datasets of compounds with experimentally determined activities, with a portion of the data allocated for model training and another for testing to rigorously evaluate the model's predictive performance . The insights derived from SAR predictive modeling serve to guide the design of new chemical entities and provide initial assessment tools for diverse applications .

Note: Specific detailed research findings or data tables pertaining to predictive modeling in SAR studies for this compound were not found in the available literature.

Future Directions and Unexplored Research Avenues for Ag 041r

Elucidation of Novel Target Receptors

Despite its established role as a CCK2/gastrin receptor antagonist, the observed chondrogenic activity and anti-proliferative effects of AG-041R have been confirmed to be independent of this antagonism . This critical finding highlights a significant knowledge gap concerning the direct molecular targets responsible for its therapeutically relevant actions. Future research must prioritize the systematic elucidation of these novel target receptors. Methodologies such as affinity proteomics, chemical biology approaches (e.g., activity-based protein profiling), and advanced genetic screening techniques (e.g., CRISPR-Cas9-based functional screens) could be employed to identify the specific proteins or protein complexes that directly interact with this compound. Identifying these direct binding partners is crucial for a comprehensive understanding of its mechanism and for rational drug design.

Investigation of Additional Signaling Pathways

Current research indicates that this compound stimulates cartilage matrix synthesis and prevents chondrocyte terminal differentiation, mediated in part by endogenous bone morphogenetic proteins (BMPs) and the MEK1/Erk pathway. It also activates p38 MAP kinases, and its chondrogenic activity is suggested to be mediated by TGF-beta induction and MAP kinases . Furthermore, this compound has been shown to antagonize the effects of GPR22 overexpression, which reduces protein kinase A (PKA) activity in differentiating chondrocytes.

Future investigations should broaden the scope to explore additional intracellular signaling pathways and their intricate crosstalk. This includes a more detailed examination of the Smad, PKA, and β-catenin/LEF pathways, which are known regulators of chondrocyte differentiation and are mentioned as potentially involved. For its anti-cancer potential, further research into its impact on oncogenic signaling pathways such as Ras, phosphoinositide 3-kinase (PI3K)/AKT, Myc, LKB1/AMPK, and Hippo pathways, which mediate metabolic gene expression and enzyme activities in cancer, would be beneficial. Understanding the full spectrum of pathways modulated by this compound will provide a more complete picture of its pleiotropic effects and identify potential synergistic interactions with other therapeutic agents.

Advanced Preclinical Models and Biomarker Identification

To bridge the gap between preclinical findings and clinical translation, future research on this compound should increasingly leverage advanced preclinical models. While studies in rat articular chondrocytes and the CL-1 cell line have provided valuable insights , more physiologically relevant models are essential. This includes the utilization of three-dimensional (3D) organoid cultures, patient-derived xenografts (PDX) for cancer studies, and humanized mouse models that better recapitulate the complexity of human diseases. Induced pluripotent stem cell (iPSC)-derived chondrocytes or cancer cells could also offer robust in vitro platforms for studying this compound's effects in a human genetic context.

Concurrently, a significant focus should be placed on the identification and validation of robust biomarkers. These biomarkers could serve multiple purposes: predicting patient response to this compound, monitoring its therapeutic efficacy, and enabling patient stratification for future clinical trials. Potential biomarkers could include specific gene expression profiles related to cartilage matrix synthesis (e.g., Type II collagen, aggrecan) or hypertrophy (e.g., Type X collagen, alkaline phosphatase activity), or phosphorylation states of key proteins in the activated signaling pathways (e.g., phosphorylated Erk, p38). The integration of 'omics' technologies (genomics, proteomics, metabolomics) with advanced preclinical models will be crucial for discovering and validating these predictive and pharmacodynamic biomarkers.

Potential Combination Therapies and Synergistic Effects

The synergistic inhibitory effect of this compound on human gastric cancer cell viability when combined with the selective COX-2 inhibitor NS-398 has already been demonstrated . This finding opens up a promising avenue for exploring further combination therapies.

CompoundConcentration (µM)Effect in Combination with this compoundReference
This compound1Synergistic inhibitory effect
NS-39810Synergistic inhibitory effect

Future research should systematically investigate other rational combination strategies. For cartilage disorders, combining this compound with other disease-modifying osteoarthritis drugs (DMOADs) or anti-inflammatory agents could enhance cartilage regeneration and reduce joint degradation. Given this compound's influence on MAPK pathways and its potential anti-cancer properties, exploring combinations with agents that target other oncogenic pathways (e.g., PI3K/AKT inhibitors, Ras pathway inhibitors, or compounds affecting cancer metabolism) could lead to enhanced anti-tumor efficacy and overcome drug resistance. The rationale for such combinations would be to exploit different mechanisms of action to achieve a greater-than-additive therapeutic outcome, potentially reducing individual drug dosages and minimizing adverse effects.

Q & A

Q. What is the primary mechanism of action of AG-041R in inhibiting gastric cancer cell proliferation?

this compound acts as a cholecystokinin-B (CCK-B)/gastrin receptor antagonist, disrupting signaling pathways critical for cancer cell survival. It downregulates oncogenic markers like c-Myc mRNA, as demonstrated via RT-PCR in MKN-45 gastric cancer cells. Dose- and time-dependent inhibition of proliferation was quantified using MTT assays, with 42.1% inhibition at 1×10⁻⁶ mol/L after 72 hours .

Q. Which experimental models are commonly used to evaluate this compound’s efficacy in preclinical studies?

The human gastric adenocarcinoma cell line MKN-45 is a standard model, cultured in RPMI 1640 medium with 10% fetal bovine serum. Key methodologies include:

  • MTT assays for proliferation inhibition.
  • Flow cytometry to quantify apoptosis rates.
  • RT-PCR for gene expression analysis (e.g., c-Myc). Synergy studies with COX-2 inhibitors like NS-398 are also conducted .

Q. What key molecular markers are affected by this compound treatment in gastric cancer cells?

this compound significantly downregulates c-Myc mRNA expression, a proto-oncogene linked to cell cycle progression. Apoptosis induction is confirmed via flow cytometry, with a 10.25% apoptosis rate at 1×10⁻⁶ mol/L (vs. 1.67% in controls). Morphological changes, such as reduced cell height and disorganization, are observed microscopically .

Q. How is this compound typically synthesized, and what are the critical steps ensuring stereochemical purity?

this compound is synthesized via a multi-step enantioselective process:

  • Chiral aldehyde catalysis (CA-1) achieves 96% enantiomeric excess (ee) in intermediate formation.
  • Pd/C-mediated hydrogenation retains high ee (97%) during reduction.
  • Final steps involve methanol oxidation and alkylation under controlled conditions (BuOK, DMA, 80°C) to yield the active compound .

Advanced Research Questions

Q. How do researchers assess synergistic effects between this compound and other compounds like NS-398?

Synergy is quantified using the q-value method :

q=Observed combined inhibition rateExpected additive inhibition rateq = \frac{\text{Observed combined inhibition rate}}{\text{Expected additive inhibition rate}}

A q-value >1.15 indicates synergy. For this compound (1×10⁻⁶ mol/L) and NS-398 (1×10⁻⁵ mol/L), q-values increased from 1.18 (24h) to 1.28 (72h), confirming time-enhanced synergy. Apoptosis rates with combined treatment (20.83%) exceeded individual effects (9.57% and 10.25%) .

Q. What methodological challenges arise when analyzing dose-dependent responses of this compound in vitro?

Key challenges include:

  • Solubility limitations : this compound is dissolved in DMSO, requiring controls to exclude solvent toxicity (≤1 g/L).
  • Non-linear dose-response : Inhibition rates plateau at higher concentrations, necessitating IC₅₀ calculations.
  • Time dependency : Prolonged exposure (72h) enhances efficacy but risks confounding factors like nutrient depletion .

Q. How do conflicting data on this compound’s efficacy across cancer models inform future research directions?

Discrepancies in efficacy (e.g., cell line-specific responses) highlight the need for:

  • Comparative studies across cancer types (e.g., colorectal vs. gastric).
  • Mechanistic profiling : Assessing receptor expression levels (CCK-B/gastrin) in diverse models.
  • In vivo validation to evaluate bioavailability and tumor microenvironment interactions .

Q. What statistical methods are employed to confirm the significance of apoptosis rates induced by this compound?

Data are analyzed using one-way ANOVA with post-hoc tests (e.g., Tukey’s). For example, apoptosis rates in this compound-treated cells (10.25% ± 0.68%) showed P <0.01 vs. controls. Error bars in morphological studies (cell height measurements) represent standard deviation across triplicate experiments .

Q. How do researchers validate the specificity of this compound’s receptor antagonism in complex cellular environments?

Specificity is confirmed via:

  • Competitive binding assays using radiolabeled gastrin.
  • Gene knockout models : Silencing CCK-B receptors to assess this compound’s dependency.
  • Cross-inhibition studies : Co-treatment with receptor agonists to reverse antagonism .

Q. What experimental design considerations are critical for reproducibility in this compound studies?

Best practices include:

  • Standardized culture conditions : 37°C, 5% CO₂, and serum batch consistency.
  • Rigorous controls : Blank (DMSO-only) and untreated cell groups.
  • Replication : Six replicate wells per condition in MTT assays.
  • Data transparency : Full disclosure of raw data and analysis scripts in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.